![molecular formula C21H25BrN2O3S B250105 3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B250105.png)
3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. It has been found to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival. It also induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also reduces inflammation and oxidative stress, which are associated with various diseases such as diabetes and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide in lab experiments include its potent anti-cancer activity and its ability to inhibit various enzymes and signaling pathways that are involved in cancer cell growth and survival. However, some limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide. These include investigating its potential use in combination with other anti-cancer drugs to enhance its efficacy, determining its safety and efficacy in animal models, and exploring its potential use in the treatment of other diseases such as diabetes and Alzheimer's disease. Further studies are also needed to determine the optimal dosage and administration route of this compound for maximum efficacy and minimal toxicity.
Conclusion:
In conclusion, 3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide is a promising compound that has shown potential applications in cancer treatment and other diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. While it has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in animal models and its potential use in combination with other anti-cancer drugs.
Méthodes De Synthèse
The synthesis of 3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide involves the reaction of 3-bromo-4-methylbenzoic acid with N-(4-ethoxyphenyl)-4-(thiocarbamoyl)butan-1-amine in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Applications De Recherche Scientifique
3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been investigated for its potential use in the treatment of other diseases such as diabetes, inflammation, and Alzheimer's disease.
Propriétés
Formule moléculaire |
C21H25BrN2O3S |
---|---|
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
3-bromo-N-[(4-ethoxyphenyl)-(4-hydroxybutyl)carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C21H25BrN2O3S/c1-3-27-18-10-8-17(9-11-18)24(12-4-5-13-25)21(28)23-20(26)16-7-6-15(2)19(22)14-16/h6-11,14,25H,3-5,12-13H2,1-2H3,(H,23,26,28) |
Clé InChI |
SQRWTMYJPJKDHW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N(CCCCO)C(=S)NC(=O)C2=CC(=C(C=C2)C)Br |
SMILES canonique |
CCOC1=CC=C(C=C1)N(CCCCO)C(=S)NC(=O)C2=CC(=C(C=C2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.